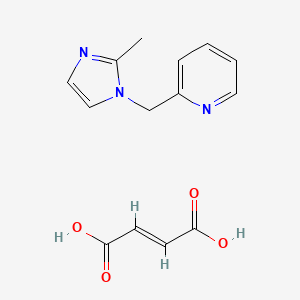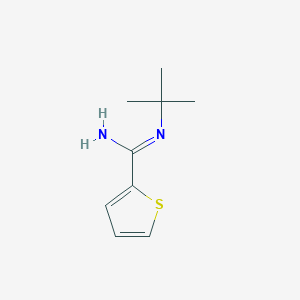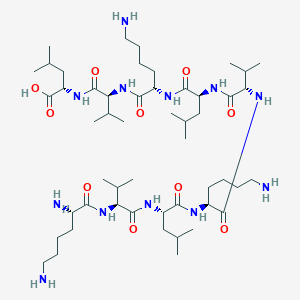![molecular formula C19H19N B12527931 Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- CAS No. 663175-31-3](/img/structure/B12527931.png)
Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- is an organic compound with the molecular formula C14H13N. It is also known by other names such as Aniline, N-(p-methylbenzylidene)- and N-(p-Methylbenzylidene)aniline . This compound is characterized by the presence of a benzenamine group substituted with a 4-methylphenylmethylene and a 2-(1-pentynyl) group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- typically involves the condensation of aniline with p-methylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale condensation reactions followed by purification steps such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles such as halogens or nitro groups.
Major Products Formed
The major products formed from these reactions include nitrobenzenamine, aminobenzenamine, and various substituted benzenamines depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 4-methyl-N-(phenylmethylene)-
- Benzenamine, N-[(4-methylphenyl)phenylmethylene]-
- Benzenamine, 4-methyl-N-phenyl-
Uniqueness
Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- is unique due to the presence of the 2-(1-pentynyl) group, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
Numéro CAS |
663175-31-3 |
|---|---|
Formule moléculaire |
C19H19N |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-N-(2-pent-1-ynylphenyl)methanimine |
InChI |
InChI=1S/C19H19N/c1-3-4-5-8-18-9-6-7-10-19(18)20-15-17-13-11-16(2)12-14-17/h6-7,9-15H,3-4H2,1-2H3 |
Clé InChI |
PUBDUTHWTVZRNT-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CC1=CC=CC=C1N=CC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)
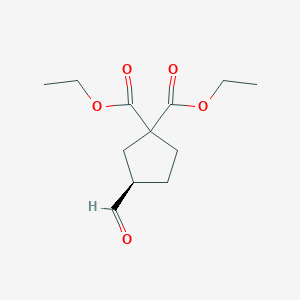
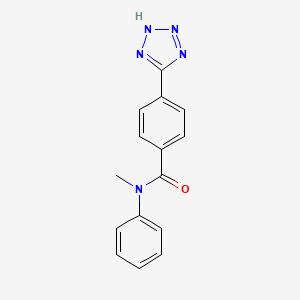
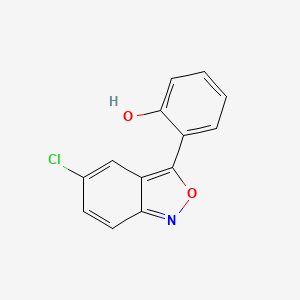
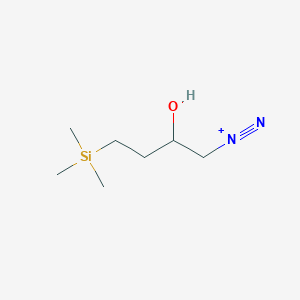
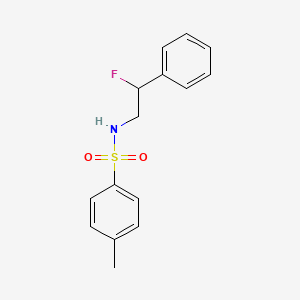
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
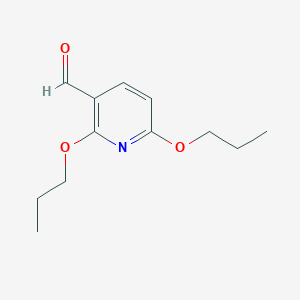
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
